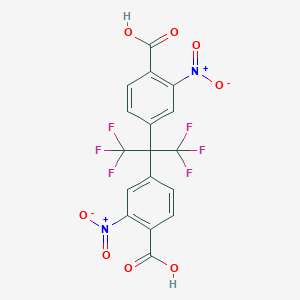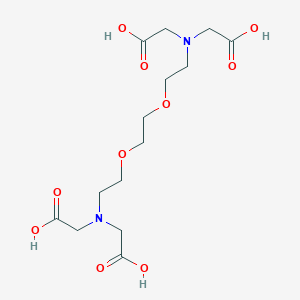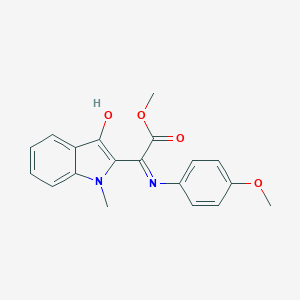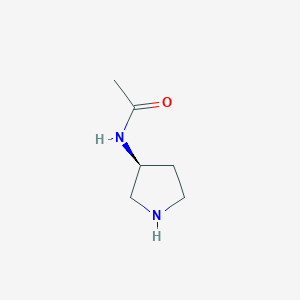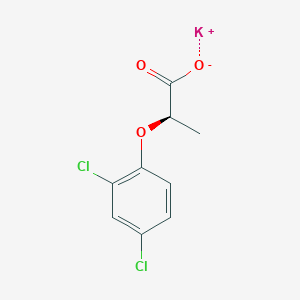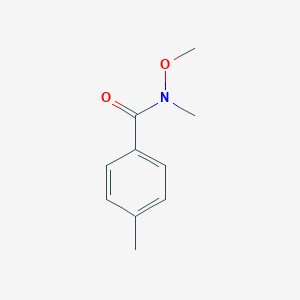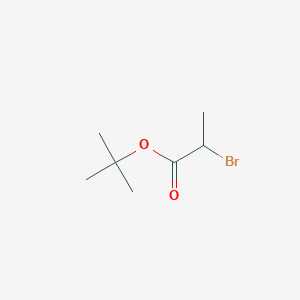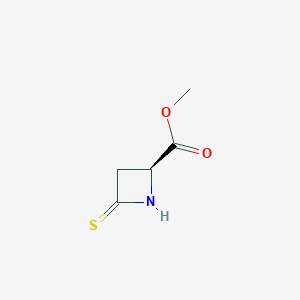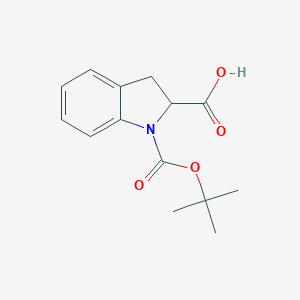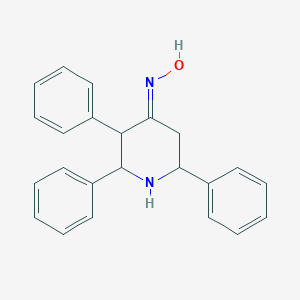
2,3,6-Triphenyl-4-piperidinone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Triphenyl-4-piperidinone oxime (TPO) is a chemical compound that has been extensively studied for its potential applications in various fields of science. TPO is a derivative of piperidine, which is a cyclic organic compound that is commonly used as a precursor for the synthesis of many other organic compounds.
Wirkmechanismus
2,3,6-Triphenyl-4-piperidinone oxime exerts its biological effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells. 2,3,6-Triphenyl-4-piperidinone oxime also modulates the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
2,3,6-Triphenyl-4-piperidinone oxime has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of enzymatic activity, the inhibition of cell proliferation, and the induction of apoptosis. 2,3,6-Triphenyl-4-piperidinone oxime has also been shown to affect the expression of various genes involved in cell signaling, metabolism, and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,6-Triphenyl-4-piperidinone oxime is a relatively stable compound that can be easily synthesized in the laboratory. 2,3,6-Triphenyl-4-piperidinone oxime is also readily available and relatively inexpensive, making it an attractive candidate for use in various laboratory experiments. However, 2,3,6-Triphenyl-4-piperidinone oxime has limited solubility in water, which can pose challenges for its use in biological assays.
Zukünftige Richtungen
There are many potential future directions for the study of 2,3,6-Triphenyl-4-piperidinone oxime, including the exploration of its potential applications in drug discovery, materials science, and nanotechnology. 2,3,6-Triphenyl-4-piperidinone oxime could also be further studied to better understand its mechanism of action and its potential as a therapeutic agent for various diseases. Finally, 2,3,6-Triphenyl-4-piperidinone oxime could be used as a starting material for the synthesis of other organic compounds with potential applications in various fields of science.
Synthesemethoden
2,3,6-Triphenyl-4-piperidinone oxime can be synthesized by the reaction of triphenylphosphine (TPP) with nitrosobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of a nitroso compound, which is then reduced to the corresponding oxime using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,3,6-Triphenyl-4-piperidinone oxime has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 2,3,6-Triphenyl-4-piperidinone oxime has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
124069-15-4 |
|---|---|
Produktname |
2,3,6-Triphenyl-4-piperidinone oxime |
Molekularformel |
C23H22N2O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(NE)-N-(2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C23H22N2O/c26-25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24,26H,16H2/b25-21+ |
InChI-Schlüssel |
QWMMGJJMBIYAMK-NJNXFGOHSA-N |
Isomerische SMILES |
C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
2,3,6-Triphenyl4-piperidinamine oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



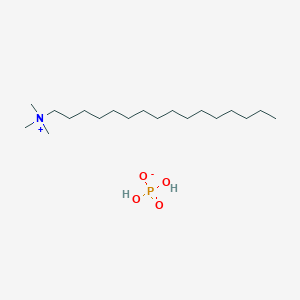
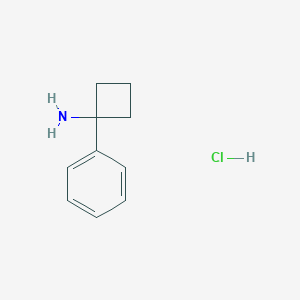

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
